molecular formula C16H20ClNO B5953730 N-methyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride

N-methyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride

Cat. No.: B5953730
M. Wt: 277.79 g/mol
InChI Key: ALEGAEJDGLQEOP-UHFFFAOYSA-N
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Description

N-methyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride is a chemical compound that belongs to the class of aromatic ethers It consists of a 4-phenylphenoxy group attached to a propan-1-amine backbone, with a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride typically involves the reaction of 4-phenylphenol with a suitable alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with N-methylpropan-1-amine under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phenolic derivatives, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a wide range of substituted phenoxy compounds .

Mechanism of Action

The mechanism of action of N-methyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-methyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-12-5-13-18-16-10-8-15(9-11-16)14-6-3-2-4-7-14;/h2-4,6-11,17H,5,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEGAEJDGLQEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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